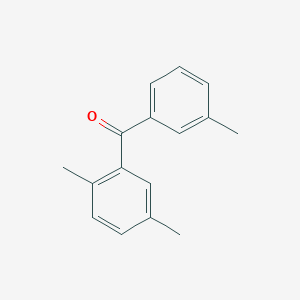

(2,5-Dimethylphenyl)(3-methylphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-5-4-6-14(9-11)16(17)15-10-12(2)7-8-13(15)3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBWBJKBQFNIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251271 | |

| Record name | (2,5-Dimethylphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-06-2 | |

| Record name | (2,5-Dimethylphenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2,5 Dimethylphenyl 3 Methylphenyl Methanone

Established Retrosynthetic Strategies and Precursor Utilization for Diaryl Ketones

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For diaryl ketones, the most common disconnections involve breaking one of the carbon-carbonyl bonds, leading to precursors that can be coupled through various chemical transformations. The choice of precursors is dictated by the desired substitution pattern on the aromatic rings and the availability of starting materials.

Key retrosynthetic approaches for diaryl ketones include:

Friedel-Crafts Acylation: This involves the disconnection of one aryl group and the carbonyl, leading to an arene and an acyl halide or anhydride (B1165640).

Cross-Coupling Reactions: This strategy disconnects the two aryl groups from the carbonyl, which is typically introduced from a carbon monoxide source or a carbonyl surrogate.

Oxidation: This approach starts from a diarylmethane or diarylmethanol, which is then oxidized to the corresponding ketone.

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. researchgate.netmasterorganicchemistry.com In the context of synthesizing (2,5-Dimethylphenyl)(3-methylphenyl)methanone, this would involve the reaction of either p-xylene (B151628) with 3-methylbenzoyl chloride or toluene (B28343) with 2,5-dimethylbenzoyl chloride.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acylating agent. researchgate.netmasterorganicchemistry.com However, traditional Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid, which can lead to significant waste generation and difficulties in product purification.

To address these limitations, significant research has focused on developing catalytic and more environmentally friendly Friedel-Crafts acylation methods. researchgate.netbeilstein-journals.org These include the use of solid acid catalysts like zeolites and clays, as well as metal triflates, which can be used in catalytic amounts and are often recyclable. researchgate.net Biocatalytic approaches using enzymes are also emerging as a green alternative. nih.gov For instance, cerium-modified nanocrystalline zeolite ZSM-5 has shown high conversion rates in the acylation of toluene with acetic anhydride. researchgate.net

| Catalyst Type | Examples | Advantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | Readily available, well-established |

| Solid Acid Catalysts | Zeolites, Clays | Recyclable, reduced waste |

| Metal Triflates | Rare earth triflates | Catalytic amounts, high activity |

| Biocatalysts | Enzymes | Mild conditions, environmentally friendly |

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. These methods offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-catalyzed carbonylative Suzuki-Miyaura reactions are a powerful method for the synthesis of diaryl ketones. magtech.com.cn This three-component reaction involves the coupling of an aryl halide, an arylboronic acid, and carbon monoxide. magtech.com.cnnih.gov For the synthesis of this compound, this could involve the reaction of 2-bromo-1,4-dimethylbenzene with 3-methylphenylboronic acid, or 1-bromo-3-methylbenzene with 2,5-dimethylphenylboronic acid, in the presence of a palladium catalyst and a source of carbon monoxide.

Recent advancements in this area have focused on the development of more efficient catalyst systems and safer carbon monoxide sources. magtech.com.cn For example, palladium supported on graphitic carbon nitride has been used as a heterogeneous catalyst, and benzene-1,3,5-triyl triformate has been employed as a solid CO surrogate. researchgate.net Other variants include the use of triarylbismuthines as the coupling partner. researchgate.net

| Reaction Component | Example for this compound Synthesis |

| Aryl Halide | 2-bromo-1,4-dimethylbenzene or 1-bromo-3-methylbenzene |

| Arylboronic Acid | 3-methylphenylboronic acid or 2,5-dimethylphenylboronic acid |

| Palladium Catalyst | Pd(OAc)₂, Pd/g-C₃N₄ |

| Carbon Monoxide Source | CO gas, TFBen |

The reaction of Grignard reagents with acyl chlorides or esters is a well-established method for ketone synthesis. rsc.orgrsc.org To synthesize this compound, one could react 3-methylphenylmagnesium bromide with 2,5-dimethylbenzoyl chloride, or 2,5-dimethylphenylmagnesium bromide with 3-methylbenzoyl chloride.

A significant challenge in Grignard-mediated ketone synthesis is the potential for over-addition of the Grignard reagent to the newly formed ketone, leading to the formation of a tertiary alcohol. researchgate.net To mitigate this, reactions are often carried out at low temperatures. nih.gov Optimization of reaction conditions, such as the use of continuous flow reactors, can also improve the yield and selectivity of the desired ketone. rsc.orgrsc.org The use of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) further enhances the green credentials of this method. rsc.orgrsc.org

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed methods for the synthesis of diaryl ketones. nih.gov One notable approach involves the Negishi cross-coupling of amides, where a C-N bond is selectively activated. nih.govnih.gov For the synthesis of this compound, this could involve the reaction of 2,5-dimethylbenzamide (B1331849) with an organozinc reagent derived from 1-bromo-3-methylbenzene, or 3-methylbenzamide (B1583426) with an organozinc reagent from 2-bromo-1,4-dimethylbenzene, in the presence of a nickel catalyst.

These reactions can often be performed under mild conditions, even at room temperature, and exhibit high functional group tolerance. nih.gov Nickel catalysis can also be employed in decarbonylation reactions of unstrained diaryl ketones to form biaryls, demonstrating the versatility of nickel in C-C bond activation. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Primary Amide | Organozinc Reagent | Nickel complex | Selective C-N bond activation |

| Carboxylic Acid Derivative | Alkyl Halide | Nickel complex | Reductive coupling |

The oxidation of diarylmethanes and diarylmethanols provides a direct route to diaryl ketones. nih.govsemanticscholar.org The precursor, (2,5-dimethylphenyl)(3-methylphenyl)methane, can be synthesized via Friedel-Crafts alkylation. Subsequent oxidation of the methylene (B1212753) bridge yields the target ketone.

A variety of oxidizing agents can be employed for this transformation. Traditional methods often utilize strong oxidants like potassium permanganate (B83412) (KMnO₄). nih.gov However, recent research has focused on developing milder and more environmentally friendly oxidation protocols. nih.govsemanticscholar.org For example, a metal-free method using molecular oxygen as the oxidant, promoted by commercially available silylamides, has been reported to give excellent yields of diaryl ketones. nih.govsemanticscholar.org Another approach involves the use of manganese dioxide. acs.org

| Precursor | Oxidizing Agent | Key Advantages |

| Diaryl Methane | O₂/MN(SiMe₃)₂ | Metal-free, environmentally benign |

| Diaryl Methane | KMnO₄ | Traditional, strong oxidant |

| Diaryl Methane | MnO₂ | Solid oxidant |

| Diaryl Methanol | Various oxidants | Milder conditions often required |

Cross-Coupling Reactions for Assembling the Diaryl Ketone Framework

Development of Novel and Sustainable Synthetic Protocols

Recent research has emphasized the creation of synthetic methodologies that are not only efficient but also environmentally benign. This has led to innovations in transition-metal-free reactions, the use of safer carbon monoxide sources, and the integration of green chemistry principles.

Transition-Metal-Free Methodologies for Diaryl Ketone Construction

To circumvent the costs and potential toxicity associated with transition metals, a variety of metal-free approaches for the synthesis of diaryl ketones have been developed. These methods often rely on the unique reactivity of organocatalysts or the use of highly reactive intermediates. nih.gov

One notable strategy involves the organocatalytic C-H bond arylation of aldehydes using diaryliodonium salts. acs.orgwordpress.com N-Heterocyclic carbene (NHC) catalysts have been shown to promote the reaction between heteroaryl aldehydes and diaryliodonium salts, affording complex heteroaryl ketones in good yields. acs.org This approach is significant for its ability to form carbon-aryl bonds by leveraging the electrophilicity of the diaryliodonium salt to trap a nucleophilic enolate generated in situ from the aldehyde substrate. wordpress.com This method's tolerance for a wide range of heteroaromatic groups makes it a versatile tool for constructing diverse ketone structures. wordpress.com

Another emerging area is the use of photoredox catalysis, which can facilitate C-H functionalization under mild, metal-free conditions. researchgate.netmdpi.com The synergy of photoredox and organocatalysis has enabled the direct β-coupling of cyclic ketones with aryl ketones, generating γ-hydroxyketones. nih.govacs.org This process involves the simultaneous generation of two distinct radical species, which then couple to form the desired product. nih.gov While not a direct synthesis of diaryl ketones, this methodology highlights the potential of light-induced, metal-free strategies for complex C-C bond formation. Furthermore, transition-metal-free α-arylation of α-nitroketones with diaryliodonium salts has been successfully achieved, providing a pathway to tertiary α-aryl, α-nitro ketones. rsc.org

These transition-metal-free methods represent a significant step towards more sustainable chemical synthesis, reducing reliance on expensive and potentially hazardous heavy metals. nih.govresearchgate.net

Utilization of Carbon Monoxide Surrogates in Carbonylation Reactions

Carbonylative reactions are a powerful tool for the synthesis of ketones, but the direct use of carbon monoxide (CO) gas is often hampered by its high toxicity and handling difficulties. researchgate.net To address this, significant research has focused on the development and application of CO surrogates—molecules that can release CO in situ under specific reaction conditions. researchgate.netnih.gov

A variety of compounds have been explored as effective CO surrogates. Formic acid, in the presence of an activator like acetic anhydride, has been successfully used in palladium-catalyzed carbonylative Suzuki couplings to produce diaryl ketones. chemistryviews.orgresearchgate.net This method is advantageous as formic acid is a stable, easily handled liquid and can be considered a renewable resource. rsc.org Other derivatives of formic acid, as well as compounds like chloroformates and oxalates, have also been employed in metal-catalyzed carbonylations. rsc.org

N,N-Dimethylformamide (DMF) has also gained attention as a cost-effective and readily available CO surrogate in palladium-catalyzed carbonylations. mdpi.comresearchgate.net For instance, a photocatalytic carbonylative Suzuki-Miyaura coupling of aryl iodides with arylboronic acids has been developed using DMF as the CO source, facilitated by a palladium catalyst and TiO2 under UV irradiation. mdpi.com

The development of solid CO-releasing molecules (CORMs) offers further advantages in handling and safety. Materials based on cellulose (B213188) or mannitol (B672) have been designed to release CO under mild and efficient conditions, proving compatible with various carbonylative reactions. researchgate.net These innovative surrogates enhance the practicality and safety of carbonylation chemistry, making it more accessible for academic and industrial applications.

| CO Surrogate | Catalyst System (Typical) | Reaction Type | Advantages |

| Formic Acid | Pd(OAc)2 / PPh3 | Carbonylative Suzuki Coupling | Renewable, easy to handle, green alternative chemistryviews.orgresearchgate.netrsc.org |

| N,N-Dimethylformamide (DMF) | Pd(phen)Cl2 / TiO2 (photocatalytic) | Carbonylative Suzuki-Miyaura | Low cost, readily available mdpi.comresearchgate.net |

| Ethyl Chloroformate | Cobalt catalyst | Arylzinc carbonylation | Efficient decomposition rsc.org |

| Benzene-1,3,5-triyl triformate (TFBen) | Pd/g-C3N4 | Carbonylative Suzuki-Miyaura | Solid, controlled CO release researchgate.net |

| Cellulose-based surrogates | Palladium catalyst | Various carbonylations | Green, stable, easy to prepare researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net In the context of diaryl ketone synthesis, this involves the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical transformations. innoget.com

A significant focus has been on replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent, and methods such as visible-light-induced aerobic C-H oxidation of diarylmethanes to the corresponding ketones have been successfully performed in aqueous media. chemistryviews.org This approach uses air as the oxidant and can operate at room temperature, making it both economical and environmentally friendly. chemistryviews.org Other sustainable solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass, have been employed in continuous flow syntheses of diaryl ketones. researchgate.net The use of such solvents minimizes the environmental impact associated with chemical production. researchgate.netnih.gov

Energy efficiency is another cornerstone of green chemistry. The use of mechanochemistry, microwave irradiation, or ultrasound can often accelerate reaction rates and reduce energy consumption compared to conventional heating. nih.gov Furthermore, catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to transform large quantities of reactants. The development of highly active and recyclable catalysts is a key area of research. scribd.com

By integrating these principles—such as using safer solvents like water or 2-MeTHF, employing catalysts to improve efficiency, and utilizing ambient reaction conditions—the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing. chemistryviews.orgresearchgate.netmdpi.com

Stereoselective Synthesis and Enantiomeric Control in Diaryl Ketone Derivatives

While this compound itself is an achiral molecule, the synthesis of chiral diaryl ketone derivatives is of great importance, as these structures are common in biologically active compounds. nih.govnih.gov Achieving high levels of stereocontrol in the synthesis of these molecules presents a significant challenge, often due to the potential for racemization of the product under the reaction conditions. nih.gov

Significant progress has been made in the organocatalytic asymmetric synthesis of diaryl ketones. Chiral primary amines have been used to catalyze highly diastereo- and enantioselective retro-Claisen reactions, yielding chiral β,β-diaryl-α-branched ketones with excellent stereoselectivity. acs.orgacs.orgnih.gov Similarly, chiral phosphoric acids have been employed to catalyze the reaction between β-keto acids and 4-hydroxybenzyl alcohols, producing chiral β,β-diaryl ketones in high yields and enantioselectivities. rsc.org

Visible-light photoredox catalysis has also been merged with chiral catalysis to achieve enantioselective synthesis. A one-pot reaction involving alkyne-carbonyl metathesis followed by a transfer hydrogenation, catalyzed by a combination of a photosensitizer and a chiral phosphoric acid, has been developed for the synthesis of α,α-diarylketones with excellent enantioselectivities. nih.gov This method is notable for forming three new chemical bonds in a single operation. nih.gov

The asymmetric addition of organometallic reagents to ketones is another fundamental strategy for creating chiral tertiary alcohols, which are closely related to chiral ketones. rsc.org The development of effective chiral ligands that can control the stereochemical outcome of these additions is an active area of research. rsc.orgresearchgate.net These stereoselective methodologies provide powerful tools for accessing a wide range of enantioenriched diaryl ketone derivatives for applications in medicinal chemistry and materials science. nih.govacs.orgnih.gov

Scale-Up Considerations and Process Optimization for Academic Synthesis

Translating a synthetic procedure from a small, academic laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed through process optimization. Key considerations include reaction concentration, temperature control, catalyst loading, and purification methods.

For reactions involving organometallic reagents, such as Grignard additions to acyl chlorides, concentration can be a critical parameter. researchgate.net In continuous flow systems, for example, high concentrations may lead to clogging of the reactor, while low concentrations can result in decreased yields. researchgate.net Therefore, finding an optimal concentration range is crucial for maintaining a stable and efficient process.

Optimization of catalyst loading is essential for both economic and environmental reasons. In palladium-catalyzed cross-coupling reactions, for instance, minimizing the amount of the expensive palladium catalyst without sacrificing yield or reaction time is a primary goal. organic-chemistry.orgthieme-connect.com This often involves screening different catalyst precursors, ligands, and bases to identify the most active system. organic-chemistry.org

Temperature control becomes more challenging on a larger scale due to changes in the surface-area-to-volume ratio. Exothermic reactions that are easily managed in a small flask may require more sophisticated cooling systems to prevent runaway reactions at a larger scale. Conversely, reactions requiring heating will need more efficient energy input. The development of reactions that proceed efficiently at room temperature is highly desirable as it simplifies the scale-up process and reduces energy costs. organic-chemistry.orgnih.gov

Finally, purification methods must be adapted for larger quantities. While flash column chromatography is common in academic labs, it can be cumbersome and solvent-intensive for multi-gram scale synthesis. Alternative purification techniques such as crystallization, distillation, or extraction become more practical and are often preferred for their efficiency and lower solvent consumption on a larger scale.

Advanced Reaction Chemistry and Mechanistic Investigations of 2,5 Dimethylphenyl 3 Methylphenyl Methanone

Radical Chemistry and Single Electron Transfer Processes Involving the Carbonyl Moiety

The carbonyl group of (2,5-Dimethylphenyl)(3-methylphenyl)methanone is susceptible to single electron transfer (SET) from a suitable reductant, leading to the formation of a ketyl radical anion. nih.govlibretexts.org This is a key step in many reductive coupling reactions.

Formation of Ketyl Radicals via SET: Ar₂C=O + e⁻ (from reductant) → [Ar₂C=O]•⁻

Common reductants for this purpose include alkali metals (like sodium or lithium), low-valent transition metals (like samarium(II) iodide), or electrochemical methods. nih.govlibretexts.org The resulting ketyl radical is a potent nucleophile and radical intermediate. It can dimerize to form a pinacol (B44631), be protonated to form a ketyl radical, or participate in coupling reactions with other electrophiles or radical species. nih.gov This reactivity forms the basis for classic reactions like the McMurry coupling and pinacol coupling. The generation of ketyl radicals under photoredox catalysis has emerged as a powerful modern synthetic strategy. nih.gov

Catalytic Reactions with this compound as Substrate or Catalyst Component

This compound can participate in catalytic reactions in two distinct ways: as a substrate for catalytic synthesis or as a component of a catalytic system.

As a Substrate: The most common catalytic synthesis of diaryl ketones is the Friedel-Crafts acylation. In this reaction, an arene (like 1,4-dimethylbenzene) reacts with an acyl halide or anhydride (B1165640) (like 3-methylbenzoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.gov This electrophilic aromatic substitution reaction is a standard method for preparing compounds like this compound.

As a Catalyst Component: The photochemical properties of diaryl ketones make them valuable as organic photoredox catalysts or photosensitizers in dual catalytic systems. researchgate.net For instance, a diaryl ketone can be used in combination with a transition metal catalyst (e.g., nickel). researchgate.net In such a system, the photoexcited ketone initiates a radical process via hydrogen atom transfer or electron transfer. The resulting organic radical can then enter the catalytic cycle of the transition metal, enabling cross-coupling reactions that are not easily accessible by either catalyst alone. researchgate.net This dual catalytic approach leverages the diaryl ketone's ability to convert light energy into chemical reactivity to drive challenging transformations under mild conditions.

| Role | Reaction Type | Description | Key Intermediates/States |

|---|---|---|---|

| Substrate | Friedel-Crafts Acylation | Synthesis of the ketone from arenes and acylating agents using a Lewis acid catalyst. | Acylium ion, σ-complex |

| Catalyst Component | Photoredox/Dual Catalysis | Acts as a photosensitizer to initiate radical reactions that couple with a second catalytic cycle (e.g., Ni-catalyzed cross-coupling). | Excited triplet state (³[Ar₂C=O]*), Ketyl radical |

Ligand Design and Organometallic Catalysis

Diaryl ketones, such as this compound, can function as ligands in organometallic complexes. The lone pairs on the carbonyl oxygen can coordinate to a metal center, typically in an η¹-fashion. The steric bulk imposed by the ortho-methyl group on the 2,5-dimethylphenyl ring and the meta-methyl group on the 3-methylphenyl ring can influence the stability and reactivity of the resulting metal complex. These substituents can create a specific steric environment around the metal center, which can be advantageous in catalysis by influencing enantioselectivity or regioselectivity.

The electronic properties of the aryl rings, modified by the electron-donating methyl groups, can also affect the electron density on the carbonyl oxygen, thereby modulating the strength of the metal-ligand bond. In the context of organometallic catalysis, diaryl ketone ligands can play a role in various transformations, including cross-coupling reactions and C-H activation. While specific studies on this compound as a ligand are not prevalent in the literature, the general principles of diaryl ketone coordination chemistry suggest its potential for such applications.

Table 1: Potential Organometallic Catalytic Applications of Diaryl Ketone Ligands

| Catalytic Reaction | Potential Role of this compound Ligand |

| Cross-Coupling Reactions | Modulate catalyst activity and selectivity through steric and electronic effects. |

| C-H Activation | Act as a directing group or ancillary ligand to facilitate C-H bond cleavage. |

| Hydrogenation/Transfer Hydrogenation | Influence the stereochemical outcome of the reduction of prochiral substrates. |

Photocatalytic Decarboxylative Cross-Coupling and Related Processes

Photocatalytic decarboxylative cross-coupling has emerged as a powerful tool for the formation of C-C bonds. Diaryl ketones are known to be effective triplet photosensitizers due to their relatively long-lived triplet excited states, which can be generated with high quantum yields. Upon photoexcitation, this compound would be expected to form an excited triplet state. This excited state can then participate in energy transfer or electron transfer processes, initiating the decarboxylation of a suitable substrate, such as a carboxylic acid derivative.

While this specific ketone is not a substrate for decarboxylation itself, it could act as a photocatalyst. The proposed mechanism would involve the excited ketone abstracting an electron from a carboxylate, leading to the formation of a carboxyl radical that readily extrudes carbon dioxide to generate an alkyl or aryl radical. This radical can then engage in a cross-coupling reaction. The substitution pattern on the phenyl rings of this compound could influence its photophysical properties, such as its triplet energy and excited-state lifetime, thereby affecting its efficiency as a photocatalyst.

Functionalization Strategies and Derivatization Reactions

Acetylization and Other Protecting Group Chemistry

The carbonyl group of this compound can be protected if necessary for a multi-step synthesis. A common method for protecting ketones is the formation of an acetal (B89532) or ketal by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The steric hindrance around the carbonyl group due to the ortho-methyl substituent might slow down the rate of this reaction compared to less hindered diaryl ketones.

Conversely, related structures, specifically 2,5-dimethylphenacyl esters, have been investigated as photoremovable protecting groups for carboxylic acids. This suggests that the (2,5-dimethylphenyl)carbonyl moiety could potentially be employed as a protecting group that can be cleaved under photochemical conditions.

C-C Bond Cleavage and Decarbonylation Studies

Diaryl ketones can undergo C-C bond cleavage and decarbonylation under certain conditions, often promoted by transition metal catalysts or photochemical irradiation. This reaction typically leads to the formation of biaryl compounds and carbon monoxide. For this compound, decarbonylation would result in the formation of 2,5,3'-trimethylbiphenyl.

Mechanistically, transition-metal-catalyzed decarbonylation often involves the oxidative addition of the metal into one of the C-C bonds adjacent to the carbonyl group, followed by migratory insertion and reductive elimination. Photochemical decarbonylation can proceed through a radical mechanism. The presence of methyl groups on the aryl rings can influence the regioselectivity of the C-C bond cleavage and the stability of the resulting radical or organometallic intermediates.

Table 2: Potential Products of C-C Bond Cleavage and Decarbonylation

| Reactant | Conditions | Major Product |

| This compound | Transition Metal Catalyst (e.g., Rh, Pd) or Photolysis | 2,5,3'-Trimethylbiphenyl |

Dearomative Cycloaddition Reactions and Aromatic Ring Functionalization

Dearomatization reactions of arenes provide a powerful strategy for the synthesis of complex three-dimensional structures from simple aromatic precursors. While the aromatic rings of this compound are relatively unactivated, they could potentially undergo dearomative cycloaddition reactions under specific conditions, such as photochemical activation or in the presence of a suitable catalyst.

For instance, a [2+2] or [4+2] photocycloaddition with an alkene could lead to the formation of a polycyclic product. The regioselectivity of such a reaction would be influenced by the steric and electronic effects of the methyl and carbonyl substituents. Functionalization of the aromatic rings can also be achieved through electrophilic aromatic substitution, with the methyl groups and the carbonyl group directing the incoming electrophile to specific positions on the rings. The carbonyl group is a deactivating meta-director, while the methyl groups are activating ortho- and para-directors. The interplay of these directing effects would determine the outcome of substitution reactions.

Kinetic and Thermodynamic Analyses of Reaction Pathways

For instance, in organometallic catalysis, the stability of the metal-ligand complex, as indicated by its formation constant, would be a key thermodynamic parameter. The rates of ligand association and dissociation would be important kinetic factors. The steric hindrance from the ortho-methyl group would likely increase the activation energy for ligand binding, thus affecting the kinetics.

In photochemical reactions, the quantum yield of triplet formation and the lifetime of the triplet state are critical kinetic parameters that determine the efficiency of the photosensitization process. The triplet energy is a key thermodynamic parameter that dictates whether energy transfer to a particular substrate is feasible.

For reactions involving C-C bond cleavage, the bond dissociation energy of the C-C bonds adjacent to the carbonyl group is a crucial thermodynamic value. The activation energy for this cleavage, which can be determined through kinetic studies, would provide insight into the reaction rate. Computational chemistry could be a valuable tool to estimate these kinetic and thermodynamic parameters and to elucidate the reaction mechanisms at a molecular level.

Theoretical and Computational Chemistry Studies of 2,5 Dimethylphenyl 3 Methylphenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mdpi.com A primary application of DFT is geometry optimization, a process that identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. youtube.comarxiv.orgyoutube.com For (2,5-Dimethylphenyl)(3-methylphenyl)methanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find its equilibrium geometry. researchgate.netlongdom.org

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. youtube.com A key structural feature of diaryl ketones is the non-coplanar arrangement of the two aromatic rings relative to the central carbonyl group. This twist is due to steric hindrance between the ortho-substituents and hydrogens on the rings. In the case of the title compound, the methyl group at the ortho-position (C2) of the 2,5-dimethylphenyl ring would induce a significant dihedral (twist) angle. Studies on analogous substituted benzophenones have shown these dihedral angles typically range from 50° to over 80°, depending on the nature and position of the substituents. nih.govnih.gov The final optimized geometry represents a minimum on the potential energy landscape, providing a foundational model for further analysis.

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C=O Bond Length | ~1.24 Å | The length of the carbonyl double bond. |

| C-C=O Bond Angle | ~120° | The angle around the central carbonyl carbon, indicative of sp² hybridization. |

| Ring Dihedral Angle | 55° - 70° | The twist angle between the planes of the two aromatic rings, influenced by steric hindrance. |

This table presents representative values for diaryl ketones based on DFT calculations of analogous structures. Specific values for this compound would require dedicated computation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

For a benzophenone (B1666685) derivative, the HOMO and LUMO are typically π-orbitals delocalized across the conjugated system of the aromatic rings and the carbonyl group. researchgate.netscialert.net The specific distribution and energy of these orbitals are influenced by the methyl substituents on the phenyl rings. Computational studies on similar substituted benzophenones have established a linear relationship between the calculated LUMO energies and their experimental reduction potentials, demonstrating the predictive power of FMO analysis. researchgate.net Analysis of the molecular electrostatic potential (MEP) map, another output of quantum calculations, reveals the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

This table provides illustrative energy values based on FMO analyses of substituted benzophenones. researchgate.net

Molecular Modeling and Conformational Analysis of the Diaryl Ketone Structure

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their preferred three-dimensional shape or conformation. um.es Molecular modeling encompasses a range of computational techniques used to predict and analyze these conformations.

For diaryl ketones, the most significant conformational variable is the torsional or dihedral angle between the two aromatic rings. nih.gov The steric repulsion between the ortho-substituents (a methyl group in this case) and the atoms of the adjacent ring prevents the molecule from adopting a planar conformation. The result is a twisted structure. For the related compound (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, X-ray crystallography revealed a dihedral angle of 61.95°. nih.gov Unsubstituted benzophenone exists in crystalline forms with dihedral angles of approximately 54° and 65°. nih.gov Given the presence of an ortho-methyl group on one ring and a meta-methyl group on the other, this compound is expected to adopt a significantly twisted conformation to minimize steric strain, with a predicted dihedral angle likely in the range of 55-70°. Computational conformational analysis involves systematically rotating the single bonds and calculating the energy of each resulting structure to identify the most stable conformers.

Prediction of Spectroscopic Properties and Validation with Advanced Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimentally determined structures or to identify unknown compounds. researchgate.net

Theoretical calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. NMR chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. uncw.edu These calculations yield theoretical chemical shifts for each atom in the molecule, which can be compared with experimental spectra for structural assignment. For this compound, key predicted signals would include distinct resonances for the three methyl groups, the aromatic protons, the quaternary aromatic carbons, and a characteristic downfield signal for the carbonyl carbon (typically around 195-200 ppm).

Similarly, computational IR spectroscopy involves calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). The most prominent feature in the calculated IR spectrum of this compound would be the intense absorption band corresponding to the C=O stretching vibration, typically predicted to be in the region of 1650-1700 cm⁻¹.

| Spectroscopy | Key Feature | Predicted Value Range | Notes |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 195 - 200 ppm | The most downfield signal, characteristic of ketones. |

| ¹³C NMR | Methyl Carbons (-CH₃) | 19 - 22 ppm | Signals for the three distinct methyl groups. |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 7.8 ppm | Complex multiplet patterns due to substitution. |

| IR | Carbonyl Stretch (νC=O) | 1650 - 1700 cm⁻¹ | Strong, characteristic absorption band. |

This table contains predicted spectroscopic data based on general principles and computational studies of analogous aromatic ketones.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. joaquinbarroso.com The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For benzophenone derivatives, the UV-Vis spectrum is characterized by two main types of electronic transitions: a lower-energy, weaker n→π* transition and a higher-energy, more intense π→π* transition. scialert.net The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the delocalized aromatic system. TD-DFT calculations can accurately predict the wavelengths of these absorptions, aiding in the interpretation of experimental spectra. soton.ac.ukchemrxiv.org

Computational Elucidation of Reaction Mechanisms and Transition State Structures

No published studies were found that computationally model the reaction mechanisms involving This compound . Research on the synthesis of diaryl ketones often involves methods like Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions nih.gov. A computational analysis for this specific ketone would involve:

Mapping the potential energy surface for its formation via common synthetic routes.

Identifying the structures of transition states for key elementary steps.

Calculating the activation energies associated with these steps.

Such data is crucial for understanding reaction kinetics and optimizing synthetic conditions. Unfortunately, this information is absent from the current body of scientific literature for the title compound.

Solvent Effects and Reaction Environment Modeling

Similarly, there is no specific research on the modeling of solvent effects on This compound . For other ketones, like benzophenone itself, computational studies have analyzed the influence of different solvents on spectroscopic properties and dipole moments using methods like the Polarizable Continuum Model (PCM) longdom.org. These studies show that solvent polarity can perturb the ground and excited electronic states of the molecule longdom.orgscialert.net. A dedicated study on This compound would be necessary to:

Quantify how its ground and transition state energies are stabilized or destabilized in various solvents.

Model explicit solvent molecule interactions to understand their role in reaction pathways.

Predict shifts in spectroscopic signals based on the reaction environment.

Without such focused computational work, any discussion on how solvents modulate the behavior of this specific compound would lack the required scientific accuracy and detail.

Advanced Analytical and Spectroscopic Methodologies for Elucidating the Structure and Mechanisms of 2,5 Dimethylphenyl 3 Methylphenyl Methanone

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of (2,5-Dimethylphenyl)(3-methylphenyl)methanone. It provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For the molecular formula C₁₆H₁₆O, the calculated exact mass is 224.1201 u. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates the compound's structure by analyzing its fragmentation pathways under ionization, typically electron ionization (EI). The fragmentation of benzophenone (B1666685) derivatives is well-characterized and primarily involves cleavages adjacent to the carbonyl group. nih.govlibretexts.org For this compound, the molecular ion ([M]⁺•) at m/z 224 would be expected to undergo characteristic fragmentation reactions. The primary cleavages are the alpha-cleavages of the bonds between the carbonyl carbon and the aromatic rings, leading to the formation of stable acylium ions. libretexts.org

Key fragmentation pathways include:

Formation of the 2,5-dimethylbenzoyl cation: Loss of a 3-methylphenyl radical (•C₇H₇) results in an acylium ion at m/z 133.

Formation of the 3-methylbenzoyl cation: Loss of a 2,5-dimethylphenyl radical (•C₈H₉) produces an acylium ion at m/z 119.

Loss of the carbonyl group: Cleavage can also result in the formation of aryl cations, such as the 2,5-dimethylphenyl cation (m/z 105) or the 3-methylphenyl cation (m/z 91), following the loss of the other aryl group and the CO moiety.

These fragmentation patterns provide a structural fingerprint, allowing for the differentiation of isomers and confirming the connectivity of the methyl-substituted phenyl rings to the central ketone functional group. researchgate.net

| Predicted m/z | Ion Formula | Identity | Fragmentation Pathway |

|---|---|---|---|

| 224.1201 | [C₁₆H₁₆O]⁺• | Molecular Ion | - |

| 133.0653 | [C₉H₉O]⁺ | 2,5-Dimethylbenzoyl cation | [M - •C₇H₇]⁺ |

| 119.0497 | [C₈H₇O]⁺ | 3-Methylbenzoyl cation | [M - •C₈H₉]⁺ |

| 105.0699 | [C₈H₉]⁺ | 2,5-Dimethylphenyl cation | [M - C₈H₇O]⁺ |

| 91.0542 | [C₇H₇]⁺ | 3-Methylphenyl (or Tropylium) cation | [M - C₉H₉O]⁺ |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of this compound in solution. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are necessary for unambiguous signal assignment.

A combination of 2D NMR experiments is used to establish the complete bonding network. youtube.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY spectra would show correlations between adjacent protons on the 2,5-dimethylphenyl ring (H-3, H-4, H-6) and on the 3-methylphenyl ring (H-2', H-4', H-5', H-6'), confirming their respective spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of protonated carbons based on the already-assigned proton spectrum. walisongo.ac.idyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations would include:

Correlations from the methyl protons (at C-2, C-5, and C-3') to adjacent and quaternary carbons within their respective rings.

Crucially, correlations from the aromatic protons ortho to the carbonyl group (H-6 and H-2'/H-6') to the carbonyl carbon (C=O), definitively linking the two aryl rings to the ketone functionality.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~197 | - |

| C-1 | - | ~138 | H-6, H-3, 2-CH₃ |

| C-2 | - | ~135 | H-3, 2-CH₃ |

| C-3 | ~7.1-7.2 | ~132 | H-4, 2-CH₃, C-1, C-5 |

| C-4 | ~7.2-7.3 | ~129 | H-3, H-6, 5-CH₃ |

| C-5 | - | ~136 | H-4, H-6, 5-CH₃ |

| C-6 | ~7.3-7.4 | ~130 | H-4, 5-CH₃, C=O, C-1 |

| 2-CH₃ | ~2.3 | ~21 | C-1, C-2, C-3 |

| 5-CH₃ | ~2.4 | ~21 | C-4, C-5, C-6 |

| C-1' | - | ~137 | H-2', H-6' |

| C-2' | ~7.5-7.6 | ~128 | H-4', C=O, C-1', C-3' |

| C-3' | - | ~138 | H-2', H-4', 3'-CH₃ |

| C-4' | ~7.3-7.4 | ~134 | H-2', H-5', 3'-CH₃ |

| C-5' | ~7.3-7.4 | ~128 | H-4', H-6' |

| C-6' | ~7.5-7.6 | ~131 | H-5', C=O, C-1' |

| 3'-CH₃ | ~2.4 | ~21 | C-2', C-3', C-4' |

The presence of a methyl group at the C-2 position (ortho to the carbonyl) on the 2,5-dimethylphenyl ring introduces significant steric hindrance. This hindrance restricts the free rotation about the C1-C(O) single bond. At sufficiently low temperatures, this rotation can become slow on the NMR timescale. unibas.it

Dynamic NMR (DNMR) studies, involving the acquisition of ¹H NMR spectra over a range of temperatures, can be used to quantify the energetic barrier to this rotation. montana.edu As the temperature is lowered, the single set of signals for the 3-methylphenyl ring might broaden and eventually decoalesce into two sets of signals, representing the two distinct conformations where the 3-methylphenyl ring is syn or anti relative to the 2-methyl group. By analyzing the line shapes and the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational dynamics. core.ac.ukresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion (dihedral) angles. nih.gov For this compound, a key structural parameter would be the dihedral angles between the plane of the carbonyl group and the planes of the two aromatic rings. Due to steric clashes, particularly from the ortho-methyl group, the rings are expected to be significantly twisted out of the plane of the C=O group, a common feature in non-symmetrically substituted benzophenones. nih.govresearchgate.net

Furthermore, benzophenone derivatives are known to exhibit polymorphism, which is the ability of a compound to crystallize in multiple different crystal packing arrangements. nih.gov These different polymorphs can have distinct physical properties. X-ray diffraction is the primary technique for identifying and characterizing polymorphs. By crystallizing the compound under various conditions (e.g., different solvents, temperatures), it would be possible to screen for polymorphism. Each polymorph would yield a unique unit cell and space group, and analysis of their crystal packing could reveal differences in intermolecular interactions like C-H···O or π-π stacking.

Time-Resolved Spectroscopy for Investigating Excited States and Short-Lived Intermediates

Like its parent compound benzophenone, this compound is expected to be photochemically active. Time-resolved spectroscopy techniques, such as nanosecond or femtosecond transient absorption spectroscopy, are essential for studying the dynamics of its excited states and any resulting short-lived intermediates. edinst.comedinst.com

The photophysical process for benzophenones generally follows these steps:

Excitation: Absorption of a UV photon promotes the molecule from the ground state (S₀) to an excited singlet state (S₁), typically of n,π* character. bgsu.edu

Intersystem Crossing (ISC): The S₁ state undergoes extremely rapid (picosecond timescale) and efficient intersystem crossing to the lower-energy triplet state (T₁). acs.org

Triplet State Reactivity: The T₁ state is relatively long-lived and is the primary reactive species. It can undergo several decay pathways, including phosphorescence or non-radiative decay. A characteristic reaction is hydrogen atom abstraction from a suitable donor (like a solvent) to form a ketyl radical intermediate. acs.orgacs.org

Transient absorption spectroscopy allows for the direct observation of these transient species. A "pump" laser pulse excites the molecule, and a "probe" pulse, delayed by a variable time, measures the absorption spectrum of the species present. This would allow for the characterization of the T₁ state's absorption spectrum and the measurement of its lifetime. If the experiment is conducted in a hydrogen-donating solvent, the subsequent formation and decay of the corresponding ketyl radical could also be monitored in real-time. acs.orgnih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Asymmetric Synthesis is Pursued)

This compound is an achiral molecule. However, if a chiral center were to be introduced, for instance through the asymmetric reduction of the carbonyl group to a hydroxyl group, chiroptical spectroscopy would become a critical analytical tool. nih.gov

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. nih.gov A chiral molecule will produce a characteristic ECD spectrum, while an achiral molecule or a racemic (50:50) mixture of enantiomers will be ECD-silent.

Should an asymmetric synthesis be pursued, ECD spectroscopy would be used to:

Confirm Enantiomeric Enrichment: A non-zero ECD signal would confirm the success of the asymmetric synthesis in producing an excess of one enantiomer over the other.

Determine Enantiomeric Purity: The intensity of the ECD signal is proportional to the enantiomeric excess (ee) of the sample.

Assign Absolute Configuration: By comparing the experimentally measured ECD spectrum with a spectrum predicted computationally (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center can be determined. sci-hub.setum.de This combination of experimental and theoretical chiroptical analysis is a powerful method for unambiguous stereochemical assignment.

Application Oriented Research of 2,5 Dimethylphenyl 3 Methylphenyl Methanone in Advanced Materials and Chemical Catalysis

Role as a Building Block in Polymer Chemistry and Macromolecular Systems

Substituted benzophenones are integral components in polymer chemistry, primarily due to their ability to be incorporated into polymer chains to impart specific properties. Although no specific polymers derived from (2,5-Dimethylphenyl)(3-methylphenyl)methanone are documented, the general reactivity of the benzophenone (B1666685) core suggests its potential as a monomer or a functionalizing agent.

The carbonyl group and the aromatic rings of benzophenone derivatives can be chemically modified to introduce polymerizable functionalities. For instance, the synthesis of polyesters and polyamides can be envisaged by introducing carboxylic acid or amine groups onto the phenyl rings. The resulting polymers would benefit from the inherent rigidity and thermal stability of the aromatic ketone structure.

Furthermore, benzophenone moieties are often incorporated into polymer backbones or as side chains to create photosensitive polymers. Upon UV irradiation, the benzophenone unit can abstract a hydrogen atom from a nearby polymer chain, leading to cross-linking. This property is fundamental in applications such as photoresists and UV-curable coatings. The substitution pattern of this compound, with its methyl groups, could influence the solubility of such polymers in organic solvents, a critical parameter for processing.

Table 1: Potential Polymer Systems Incorporating Substituted Benzophenones

| Polymer Type | Monomer Precursor Example | Potential Properties |

| Polyesters | Benzophenone dicarboxylic acid | High thermal stability, photosensitivity |

| Polyamides | Diaminobenzophenone | Mechanical strength, thermal resistance |

| Polycarbonates | Dihydroxybenzophenone | Optical clarity, toughness |

| Photosensitive Polymers | Vinyl-substituted benzophenone | UV-crosslinkable, for coatings and inks |

Potential in Organic Electronic Materials (e.g., as a Photoinitiator or Ligand for OLEDs)

The benzophenone core is a well-established chromophore and has been extensively investigated for applications in organic electronic materials. mdpi.comresearchgate.netnih.gov Its derivatives are particularly noted for their use as photoinitiators and as components in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.netnih.gov

As a photoinitiator , this compound would be expected to exhibit behavior characteristic of benzophenones. Upon absorption of UV light, the molecule is excited to a singlet state, which then efficiently undergoes intersystem crossing to a triplet state. mdpi.comnih.gov This triplet state can initiate polymerization through two primary mechanisms: hydrogen abstraction from a suitable donor (Type II) or direct energy transfer to a monomer. The presence of methyl groups on the phenyl rings can influence the photophysical properties, such as the lifetime and energy of the triplet state, thereby affecting its efficiency as a photoinitiator. Substituted benzophenones are known to act as photoinitiators for UV-curing resins and polymerization processes.

In the realm of OLEDs , the benzophenone moiety has been utilized as a building block for both host and emitter materials. mdpi.comresearchgate.netnih.govnih.govacs.org The rigid structure and the ability to tune its electronic properties through substitution make it an attractive candidate. Benzophenone derivatives can be designed to have high triplet energies, which is a crucial requirement for host materials in phosphorescent OLEDs (PhOLEDs), enabling efficient energy transfer to the phosphorescent dopant. nih.govacs.org When functionalized with donor and acceptor groups, benzophenone derivatives can also act as emitters, sometimes exhibiting thermally activated delayed fluorescence (TADF). mdpi.comresearchgate.netnih.gov The specific substitution pattern of this compound would determine its electronic properties, such as its HOMO and LUMO levels, and consequently its suitability for a specific role within an OLED device.

Table 2: Photophysical Properties of Representative Benzophenone Derivatives for OLEDs

| Compound Class | Role in OLED | Key Properties |

| Carbazole-substituted benzophenones | Host Material | High triplet energy, good thermal stability |

| Donor-Acceptor-Donor (D-A-D) type benzophenones | TADF Emitter | Small singlet-triplet energy gap, high quantum efficiency |

| Benzophenone-cored dendrimers | Host/Emitter | Good film-forming properties, high efficiency |

Development as a Ligand or Precursor in Organometallic Chemistry

The carbonyl oxygen of benzophenone derivatives can act as a Lewis base, allowing it to coordinate to metal centers. This coordination ability makes compounds like this compound potential ligands in organometallic chemistry. While simple coordination through the oxygen atom is possible, more robust organometallic complexes are typically formed when the benzophenone scaffold is part of a multidentate ligand system.

For instance, the introduction of other coordinating groups (e.g., phosphines, amines, or pyridyls) onto the phenyl rings can lead to the formation of stable chelate complexes with a variety of transition metals. These complexes can find applications in catalysis, for example, in cross-coupling reactions or polymerization catalysis. The steric bulk provided by the methyl groups in this compound could influence the coordination geometry and the catalytic activity of the resulting metal complexes.

Furthermore, benzophenone derivatives can serve as precursors for the synthesis of more complex ligands. For example, reactions at the carbonyl group can be used to introduce new functionalities or to link the benzophenone unit to other molecular fragments.

Utilization in Photoredox Catalysis and Related Photoactive Systems

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and benzophenone itself is a classic photosensitizer. semanticscholar.orgresearchgate.netchemrxiv.org The ability of benzophenone to be excited by UV light and to act as a triplet sensitizer (B1316253) allows it to mediate a variety of chemical transformations through energy transfer or electron transfer processes.

In the context of photoredox catalysis, this compound could potentially be used as a photosensitizer. semanticscholar.orgresearchgate.netchemrxiv.org Upon photoexcitation, it can transfer its triplet energy to a substrate, thereby activating it for a subsequent reaction. Alternatively, the excited triplet state of the benzophenone derivative can engage in single-electron transfer (SET) with a suitable substrate, generating radical ions that can initiate a catalytic cycle. The redox potential of the excited state, which is influenced by the methyl substituents, would be a key parameter determining its applicability in specific photoredox reactions.

While many modern photoredox catalysts are based on transition metal complexes (e.g., iridium and ruthenium) or complex organic dyes, the simplicity and low cost of benzophenone derivatives make them attractive alternatives for certain applications. diva-portal.orgmdpi.com Research in this area often focuses on expanding the absorption of benzophenone-based photosensitizers into the visible region of the spectrum to create more energy-efficient and "greener" catalytic systems.

Table 3: Comparison of Photosensitizer Classes in Photoredox Catalysis

Future Research Directions and Emerging Paradigms for 2,5 Dimethylphenyl 3 Methylphenyl Methanone

Exploration of Untapped Reactivity Profiles and Novel Transformations

The reactivity of (2,5-Dimethylphenyl)(3-methylphenyl)methanone is predicated on its core benzophenone (B1666685) structure, yet the methyl substituents on both phenyl rings introduce electronic and steric nuances that could lead to novel chemical transformations. Future research should systematically investigate these untapped reactivity profiles.

A primary area of interest is the photochemical behavior of the molecule. Diaryl ketones are well-known photosensitizers, and the specific substitution pattern of this compound could modulate its triplet energy and photoreactivity. Detailed studies on its utility in [2+2] cycloadditions, hydrogen atom abstraction reactions, and as a photoinitiator for polymerization are warranted.

Furthermore, the carbonyl group is a versatile handle for a multitude of classic and contemporary organic reactions. A systematic exploration of its reactivity towards various nucleophiles, including organometallic reagents and enolates, could lead to the synthesis of novel tertiary alcohols with complex steric environments. The potential for asymmetric reduction of the ketone to form chiral secondary alcohols is another promising avenue, particularly with the development of novel catalyst systems that can accommodate its specific steric bulk.

Finally, the methyl groups themselves are not inert. They can be functionalized through free-radical halogenation or oxidation to introduce new reactive sites on the aromatic rings. This could open pathways to more complex derivatives with tailored properties.

Table 1: Potential Novel Transformations of this compound

| Reaction Type | Potential Reagents | Potential Products |

| Asymmetric Reduction | Chiral Boranes, Catalytic Hydrogenation | Chiral Diaryl Carbinols |

| Grignard Addition | Alkyl/Aryl Magnesium Halides | Sterically Hindered Tertiary Alcohols |

| Photochemical Cycloaddition | Alkenes | Oxetanes |

| Side-Chain Functionalization | N-Bromosuccinimide | Brominated Derivatives |

Integration into Supramolecular Assemblies and Nanomaterial Architectures

The rigid, non-planar structure of this compound makes it an intriguing building block for supramolecular chemistry and nanomaterials. The dihedral angle between the two substituted phenyl rings, influenced by the methyl groups, will dictate its packing in the solid state and its ability to form ordered assemblies.

Future research could focus on co-crystallization studies with other organic molecules to form new materials with interesting photophysical or electronic properties. The carbonyl oxygen can act as a hydrogen bond acceptor, enabling the formation of extended networks.

In the realm of nanomaterials, this methanone (B1245722) could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Its derivatives, with appropriate functional groups for coordination, could act as struts or linkers, creating porous materials with potential applications in gas storage, separation, or catalysis. The inherent photochemical activity of the diaryl ketone moiety could also be harnessed to create photoresponsive smart materials.

Development of Sustainable and Atom-Economical Synthetic Pathways

The classical synthesis of diaryl methanones often involves Friedel-Crafts acylation, which typically utilizes stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents. nih.gov These methods generate significant chemical waste. A key future direction is the development of greener, more sustainable synthetic routes to this compound.

Catalytic alternatives to the Friedel-Crafts reaction are highly desirable. This could involve the use of solid acid catalysts, such as zeolites, which are reusable and minimize waste. Another promising approach is the development of direct C-H activation/acylation methodologies, which would avoid the need for pre-functionalized starting materials and improve atom economy.

Furthermore, exploring synthetic pathways that utilize renewable starting materials is a long-term goal for sustainable chemistry. While challenging, the retrosynthetic disconnection of this compound could potentially lead back to bio-derived platform chemicals.

Table 2: Comparison of Synthetic Pathways for Diaryl Methanones

| Method | Advantages | Disadvantages |

| Classical Friedel-Crafts | High Yield, Well-Established | Stoichiometric Lewis Acid, Waste Generation |

| Catalytic Friedel-Crafts | Reusable Catalyst, Reduced Waste | May Require Harsher Conditions |

| C-H Acylation | High Atom Economy | Catalyst Development is Challenging |

Interdisciplinary Research Avenues with Advanced Spectroscopic Techniques and Computational Science

A deep understanding of the structure-property relationships of this compound can be achieved through a synergistic approach combining advanced spectroscopic techniques and computational modeling.

High-resolution NMR spectroscopy, including 2D techniques, can provide detailed insights into the molecule's conformation in solution. In the solid state, techniques like X-ray crystallography can elucidate the precise bond lengths, bond angles, and packing arrangements. mdpi.com

Computational chemistry, particularly density functional theory (DFT), can be employed to predict and rationalize the geometric and electronic properties of the molecule. researchgate.net Calculations can provide insights into its vibrational spectra, electronic transitions (UV-Vis), and molecular orbitals. This can help in understanding its reactivity and photophysical behavior. Time-dependent DFT (TD-DFT) can be used to model its excited states, which is crucial for predicting its photochemical properties. This interdisciplinary approach will be instrumental in guiding the rational design of new experiments and applications for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,5-Dimethylphenyl)(3-methylphenyl)methanone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃). For regioselectivity, steric and electronic effects of methyl substituents must be considered. For example, the 2,5-dimethyl group on the phenyl ring may direct acylation to the para position relative to substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity ≥98% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How is structural characterization performed for this compound, and what spectral benchmarks are critical?

- Methodological Answer :

- 1H-NMR : Aromatic protons in the 2,5-dimethylphenyl group appear as doublets (δ 6.8–7.2 ppm, J = 8.4 Hz), while the 3-methylphenyl group shows a singlet for the methyl group (δ 2.3 ppm) and meta-coupled aromatic protons (δ 7.1–7.3 ppm) .

- IR : A strong carbonyl (C=O) stretch at ~1660 cm⁻¹ confirms the ketone moiety .

- MS : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated: 238.1358; observed: 238.1362) using high-resolution ESI-MS .

Advanced Research Questions

Q. How do methyl substituents influence the electronic environment and reactivity of the methanone core?

- Methodological Answer : Methyl groups are electron-donating via hyperconjugation, increasing electron density on the aromatic rings. This reduces electrophilic substitution reactivity but stabilizes intermediates in nucleophilic attacks. Computational studies (DFT, HOMO-LUMO analysis) can quantify these effects. Experimentally, compare reaction rates with analogs (e.g., fluorinated or chlorinated derivatives) in Suzuki-Miyaura coupling to assess electronic impacts .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer : Crystallographic issues include disordered methyl groups and twinning. Use SHELXL for refinement, applying constraints (e.g., AFIX 66 for rotating methyl groups) and partitioning occupancy for disordered atoms. High-resolution data (≤0.8 Å) improves model accuracy. For twinned crystals, the HKLF5 format in SHELXL can refine twin laws (e.g., twofold rotation about [100]) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be systematically investigated?

- Methodological Answer :

- NMR Discrepancies : Check for solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, HSQC) to confirm connectivity.

- MS Anomalies : Identify fragment ions (e.g., loss of methyl groups at m/z 223) and compare with isotopic patterns. Employ tandem MS/MS to trace fragmentation pathways .

- Case Study : A peak at m/z 220 may indicate demethylation during ionization; verify via controlled MS parameters (e.g., lower ionization energy) .

Literature Search Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.